2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 302949-20-8
VCID: VC7411217
InChI: InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Molecular Formula: C24H19N3O3S
Molecular Weight: 429.49

2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione

CAS No.: 302949-20-8

Cat. No.: VC7411217

Molecular Formula: C24H19N3O3S

Molecular Weight: 429.49

* For research use only. Not for human or veterinary use.

2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione - 302949-20-8

Specification

CAS No. 302949-20-8
Molecular Formula C24H19N3O3S
Molecular Weight 429.49
IUPAC Name 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28)
Standard InChI Key HFXSEGVJFPYSAP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines two distinct heterocyclic systems:

  • Benzo[de]isoquinoline-1,3-dione: A planar, aromatic system with electron-deficient characteristics due to the two ketone groups at positions 1 and 3.

  • Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one: A partially saturated bicyclic system featuring a sulfur atom and a pyrimidine ring, contributing to hydrogen-bonding capabilities .
    These moieties are connected by an ethyl (-CH2-CH2-) linker, enabling conformational flexibility while maintaining electronic conjugation.

Key Structural Features:

  • Molecular Formula: C24H19N3O3S.

  • Molecular Weight: 429.49 g/mol.

  • CAS Registry Number: 302949-20-8.

  • Stereochemistry: The tetrahydrobenzothieno ring introduces chirality, though specific stereoisomeric details remain uncharacterized in available literature.

Synthesis and Synthetic Strategies

Key Synthetic Routes

The compound’s synthesis likely involves multi-step protocols to assemble the two heterocyclic systems before coupling them. A plausible route, inferred from related methodologies , includes:

Step 1: Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one

  • Cyclocondensation of 2-aminobenzothiophene with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions forms the pyrimidine ring .

  • Reduction of the resulting dihydropyrimidine using catalytic hydrogenation yields the tetrahydro derivative .

Step 2: Preparation of Benzo[de]Isoquinoline-1,3-Dione

  • Cyclization of naphthalic anhydride with ammonium acetate generates the isoquinoline-dione core.

Step 3: Coupling via Alkylation

  • The ethyl linker is introduced through nucleophilic substitution or Mitsunobu reaction, connecting the secondary amine of the pyrimidine to the isoquinoline-dione.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the pyrimidine ring requires careful control of reaction conditions .

  • Solubility Issues: The planar isoquinoline-dione moiety may necessitate polar aprotic solvents (e.g., DMF) for intermediate steps .

CompoundTarget EnzymeIC₅₀ (μM)Inhibition Rate (%)
4g MAO-B14.8057.11
4c MAO-B9.1348.45
4d BuChE3.2677.76

Key inferences for 2-[2-(4-oxo...)isoquinoline-1,3-dione:

  • MAO-B Inhibition: The tetrahydrobenzothieno pyrimidine moiety may interact with the flavin adenine dinucleotide (FAD) cofactor in monoamine oxidase B (MAO-B), similar to compound 4g .

  • Cholinesterase Inhibition: The planar isoquinoline-dione system could mimic acetylcholine’s quaternary ammonium group, potentially inhibiting butyrylcholinesterase (BuChE) .

Selectivity and Pharmacokinetics

  • Lipophilicity: The logP value (predicted ~3.1) suggests moderate blood-brain barrier permeability, aligning with CNS targets like MAO-B .

  • Metabolic Stability: The sulfur atom in the benzothieno ring may undergo oxidation, necessitating prodrug strategies for improved bioavailability .

Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative Diseases: MAO-B and BuChE inhibition position this compound as a candidate for Alzheimer’s or Parkinson’s disease therapeutics .

  • Anticancer Activity: Isoquinoline-dione derivatives intercalate DNA, suggesting potential as topoisomerase inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator